![molecular formula C18H26F2Zr B13821878 Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is an organometallic compound that features zirconium as its central metal atom. This compound is part of a broader class of organozirconium compounds, which are known for their unique chemical properties and applications in various fields such as catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- typically involves the reaction of zirconium tetrachloride with butylcyclopentadienyl ligands in the presence of a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Wissenschaftliche Forschungsanwendungen
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and ceramics.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- exerts its effects involves the interaction of its zirconium center with various molecular targets. The compound can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include ligand-to-metal charge transfer and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)titanium dichloride
Uniqueness
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to its analogues. Its difluoro substituents enhance its stability and reactivity in certain chemical environments .
Eigenschaften
Molekularformel |
C18H26F2Zr |
|---|---|
Molekulargewicht |
371.6 g/mol |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GAKSKYCHCSTWFO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.F[Zr]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


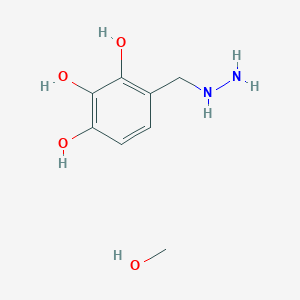
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
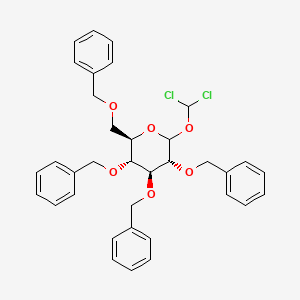
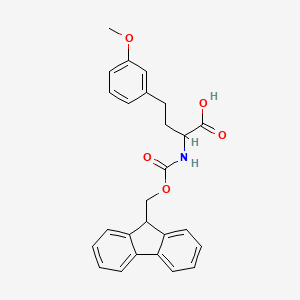

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
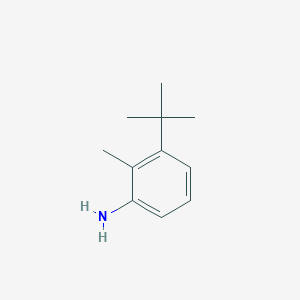
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
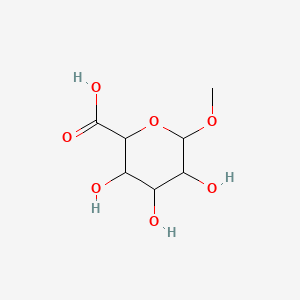
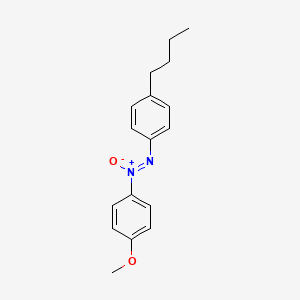
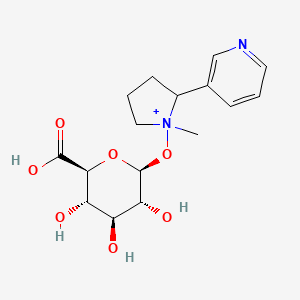
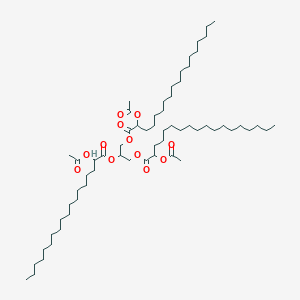
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
